(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpyrrolidinium iodide

Description

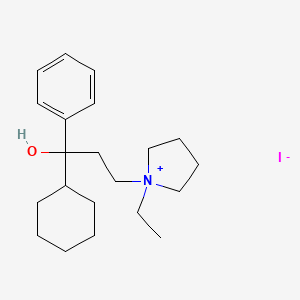

(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpyrrolidinium iodide is a quaternary ammonium compound with a pyrrolidinium core substituted by a 3-cyclohexyl-3-hydroxy-3-phenylpropyl chain and an ethyl group. Its stereochemistry (indicated by the (-)-enantiomer) is critical for its biological activity, particularly as an antimuscarinic agent. The compound’s structure combines a hydrophobic cyclohexyl-phenyl group with a polar hydroxyl and a charged pyrrolidinium ring, enabling interactions with muscarinic acetylcholine receptors (mAChRs). This molecule has been studied for its subtype-selective receptor inhibition, with enantiomeric differences significantly affecting binding affinity and therapeutic efficacy .

Properties

CAS No. |

32476-62-3 |

|---|---|

Molecular Formula |

C21H34INO |

Molecular Weight |

443.4 g/mol |

IUPAC Name |

1-cyclohexyl-3-(1-ethylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;iodide |

InChI |

InChI=1S/C21H34NO.HI/c1-2-22(16-9-10-17-22)18-15-21(23,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3,5-6,11-12,20,23H,2,4,7-10,13-18H2,1H3;1H/q+1;/p-1 |

InChI Key |

KFVDEKRAJGIGIH-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1-(3-CYCLOHEXYL-3-HYDROXY-3-PHENYLPROPYL)-1-ETHYLPYRROLIDINIUM IODIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidinium ring, the introduction of the cyclohexyl and phenyl groups, and the final iodination step. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(+)-1-(3-CYCLOHEXYL-3-HYDROXY-3-PHENYLPROPYL)-1-ETHYLPYRROLIDINIUM IODIDE can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to alter the cyclohexyl or phenyl groups.

Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the iodide ion can produce various halogenated derivatives.

Scientific Research Applications

(+)-1-(3-CYCLOHEXYL-3-HYDROXY-3-PHENYLPROPYL)-1-ETHYLPYRROLIDINIUM IODIDE has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (+)-1-(3-CYCLOHEXYL-3-HYDROXY-3-PHENYLPROPYL)-1-ETHYLPYRROLIDINIUM IODIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

Key structural variations among analogues include:

- Nitrogen heterocycle type (pyrrolidinium vs. piperidinium).

- Alkyl substituents (ethyl vs. methyl) on the quaternary nitrogen.

- Stereochemistry (R vs. S configuration).

Notes:

- Core Structure : Pyrrolidinium (5-membered ring) derivatives exhibit faster receptor association/dissociation kinetics compared to piperidinium (6-membered ring) analogues due to reduced steric hindrance .

- This may explain the higher central nervous system activity observed in ethyl-substituted variants .

- Stereochemistry : The (R)-enantiomer of the methyl-pyrrolidinium analogue shows 10-fold higher M3 receptor affinity than the (S)-form, highlighting the role of absolute configuration in receptor interaction .

Pharmacological and Toxicological Profiles

- Receptor Selectivity : The target compound’s ethyl-pyrrolidinium structure confers M3 receptor selectivity, making it suitable for peripheral applications (e.g., gastrointestinal or urinary spasms). In contrast, piperidinium analogues like (-)-Benzhexol methyl iodide show M1-preferring activity, useful in central nervous system disorders (e.g., Parkinson’s disease) .

- Toxicity: Piperidinium derivatives exhibit route-dependent toxicity. For example, (-)-Benzhexol methyl iodide has an intravenous LD50 of 14 mg/kg in mice (neurotoxicity: tremors, dyspnea), while its oral LD50 is significantly higher (2520 mg/kg), reflecting poor gastrointestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.